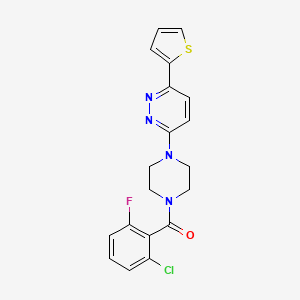

(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

This compound is a piperazinyl-methanone derivative featuring a 2-chloro-6-fluorophenyl group and a pyridazine ring substituted with a thiophen-2-yl moiety. Its molecular framework combines halogenated aromatic and heterocyclic components, which are common in pharmaceuticals targeting central nervous system (CNS) receptors or enzymes due to their ability to modulate lipophilicity, electronic properties, and steric interactions .

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4OS/c20-13-3-1-4-14(21)18(13)19(26)25-10-8-24(9-11-25)17-7-6-15(22-23-17)16-5-2-12-27-16/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRWGDQBOHWTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. A possible route includes:

Formation of the Pyridazine Intermediate

Reacting 2-thiophenecarbonyl chloride with hydrazine to form 2-(thiophen-2-yl)hydrazinecarboxamide.

Cyclization with phosphorus oxychloride to obtain 6-(thiophen-2-yl)pyridazine.

Coupling with Piperazine

Reacting 6-(thiophen-2-yl)pyridazine with 1-(2-chloro-6-fluorophenyl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial-scale production of this compound would likely involve similar synthetic steps but optimized for higher yield and efficiency. This includes:

Using continuous flow reactors for precise temperature control.

Optimizing solvents and reagents for scalability.

Implementing purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound could undergo oxidation, particularly at the thiophene ring.

Reduction: : Selective reduction might alter specific functional groups without affecting the core structure.

Substitution: : Halogen atoms (chloro and fluoro) in the phenyl ring might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like potassium permanganate under acidic conditions.

Reduction: : Employing reducing agents such as lithium aluminium hydride (LiAlH4).

Substitution: : Utilizing bases like sodium hydride (NaH) or catalysts like palladium in cross-coupling reactions.

Major Products Formed

Reactions lead to derivatives of the original molecule with modified functional groups, potentially altering the biological activity or chemical properties.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis for creating complex molecules.

Biology

Investigated for its interaction with various biological targets, potentially affecting cellular pathways.

Medicine

Explored for its therapeutic potential in treating diseases, particularly where piperazine derivatives have shown efficacy.

Industry

Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound’s mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For instance:

It may interact with neurotransmitter receptors in the central nervous system.

It could inhibit certain enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Core Scaffold Variations

Piperazinyl-methanone Derivatives The compound shares a piperazine-methanone backbone with analogs like 3-chloro-6-fluorobenzo[b]thiophen-2-yl 4-pyrimidin-2-ylpiperazinyl ketone (). However, the latter replaces the pyridazine-thiophene unit with a benzothiophene-pyrimidine system, introducing sulfur-mediated π-π stacking and altered metabolic stability due to the fused benzothiophene ring .

Aromatic Substituent Modifications

- Halogenation Patterns: The 2-chloro-6-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in derivatives like 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (). The chloro-fluoro substitution at the ortho and para positions may enhance steric hindrance and electron-withdrawing effects, influencing receptor binding kinetics . Benzothiophene vs.

Pyridazine Ring Modifications

- Substituent Effects: The 6-(thiophen-2-yl)pyridazine group in the target compound differs from 6-propoxy-pyridazine in (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone (). The thiophene’s aromaticity may enhance π-stacking interactions with target proteins, whereas the propoxy group introduces steric bulk and electron-donating effects, possibly reducing binding affinity . Pyridazinone Derivatives: Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () replace the thiophene with a ketone oxygen, altering hydrogen-bonding capabilities and solubility .

Comparative Data Table

Research Implications

- Binding Affinity : The thiophene-pyridazine combination in the target compound may optimize interactions with serotonin or dopamine receptors, as seen in structurally related antipsychotics .

- Metabolic Stability: Halogenation at the phenyl ring (Cl, F) likely reduces oxidative metabolism compared to non-halogenated analogs, extending half-life .

- Synthetic Accessibility : The synthesis route for the target compound may parallel methods in , involving nucleophilic substitution on pyridazine followed by piperazine coupling .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a chlorinated phenyl group, a pyridazine moiety, and a piperazine ring. This structural diversity contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator within various biochemical pathways, although detailed mechanisms require further elucidation through experimental studies.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with piperazine and pyridazine groups have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for related compounds .

Inhibition of Monoamine Oxidase (MAO)

Studies have demonstrated that related compounds can inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. For example, certain derivatives showed selective inhibition of MAO-B with IC50 values as low as 0.013 µM . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that many active derivatives exhibit low toxicity, indicating a favorable safety profile for further development . For example, certain derivatives did not induce significant cell death at concentrations up to 100 µM.

Case Studies and Experimental Findings

- Study on Anti-Tubercular Activity :

- Monoamine Oxidase Inhibition :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.